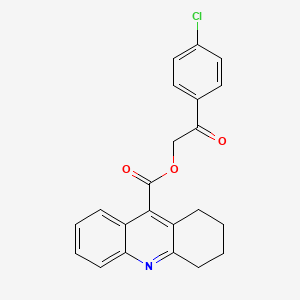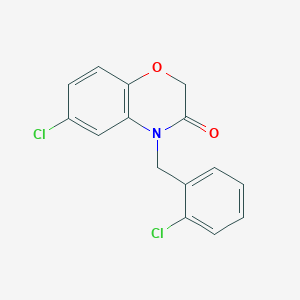![molecular formula C18H20ClN3O4S B4650129 2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4650129.png)
2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide
Vue d'ensemble
Description
2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and CB-839 has shown promising results as a potential anticancer drug.
Mécanisme D'action
CB-839 inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, as it is used for energy production, biosynthesis, and redox regulation. By inhibiting glutaminase, CB-839 deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects
CB-839 has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. CB-839 has also been shown to decrease the levels of lactate and pyruvate, indicating a shift in cancer cell metabolism from glycolysis to oxidative phosphorylation. In addition, CB-839 has been shown to decrease the levels of several amino acids, including serine, glycine, and alanine, which are important for cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
CB-839 has several advantages for lab experiments, including its potency and selectivity for glutaminase, its ability to enhance the efficacy of other anticancer drugs, and its potential to target cancer cells with high glutamine consumption. However, CB-839 also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for CB-839 research, including the development of more potent and selective glutaminase inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of CB-839 in combination with other anticancer drugs. CB-839 also has potential applications beyond cancer, such as in the treatment of metabolic diseases and neurodegenerative disorders. Further research is needed to fully understand the potential of CB-839 as a therapeutic agent.
Applications De Recherche Scientifique
CB-839 has been extensively studied for its potential as an anticancer drug. In preclinical studies, CB-839 has shown promising results in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer, non-small cell lung cancer, and pancreatic cancer. CB-839 has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
Propriétés
IUPAC Name |
2-[2-(3-chloro-N-methylsulfonylanilino)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-3-16(18(24)21-15-10-5-4-9-14(15)17(20)23)22(27(2,25)26)13-8-6-7-12(19)11-13/h4-11,16H,3H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOLFZOKFLJBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4650056.png)
![3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B4650065.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4650075.png)
![methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B4650081.png)
![2-chloro-5-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4650084.png)
![6-({[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4650096.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4650099.png)
![4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)
![N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide](/img/structure/B4650109.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4650122.png)
![2-(4-chloro-3-nitrophenyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4650139.png)
![8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4650143.png)